REACTION_SMILES
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[CH3:17][CH2:18][O:19][CH2:20][CH3:21].[Cl:4][c:5]1[c:6]([F:15])[c:7]([N+:12]([O-:13])=[O:14])[cH:8][cH:9][c:10]1[F:11].[ClH:16].[OH2:22].[Sn:1]([Cl:2])[Cl:3]>>[Cl:4][c:5]1[c:6]([F:15])[c:7]([NH2:12])[cH:8][cH:9][c:10]1[F:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(F)c(Cl)c1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Sn]Cl
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Name
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Type
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product
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Smiles
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Nc1ccc(F)c(Cl)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |